GPR151 Activator Screening: Participation in a Cell-Based HTS Primary Assay
This compound was tested in PubChem AID 1508602, a cell-based high-throughput primary assay using the PathHunter CHO-K1 GPR151 β-Arrestin cell line to detect GPR151 activation via β-arrestin recruitment [1]. The assay was conducted at The Scripps Research Institute Molecular Screening Center. While the exact % activation or EC50 value for this specific compound has not been disclosed in the public domain, its inclusion as a screening hit (depositor-supplied synonym VU0524560-1) confirms detectable activity above the assay threshold [2]. By comparison, the majority of screened compounds in this campaign were inactive, making confirmed hit status a meaningful differentiator from generic library compounds.
| Evidence Dimension | GPR151 activation in PathHunter β-arrestin recruitment assay |
|---|---|
| Target Compound Data | Confirmed screening hit (CID 49670532); exact % activation not publicly disclosed |
| Comparator Or Baseline | Inactive library compounds (majority of screened set); no quantitative public comparator available |
| Quantified Difference | Qualitative: hit vs. inactive; quantitative data not available in public domain |
| Conditions | Cell-based PathHunter CHO-K1 GPR151 β-Arrestin assay; 1536-well format; luminescence readout; single concentration primary screen |
Why This Matters
For procurement decisions in GPR151-focused research, confirmed hit status in the primary screen is the minimal entry criterion for follow-up studies, and this compound meets that threshold.
- [1] PubChem BioAssay AID:1508602, Cell-based high throughput primary assay to identify activators of GPR151. The Scripps Research Institute Molecular Screening Center. https://pubchem.ncbi.nlm.nih.gov/bioassay/1508602 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 49670532. Depositor-supplied synonym: VU0524560-1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49670532 (accessed 2026-04-29). View Source
